

# (Z)-Indirubin-d8: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: (Z)-Indirubin-d8

Cat. No.: B12400421

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**(Z)-Indirubin-d8**, a deuterated analog of the biologically active bis-indole alkaloid Indirubin, serves as a crucial tool for researchers in pharmacology, cancer biology, and drug metabolism. Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, enabling precise tracking and quantification of Indirubin in complex biological matrices. This technical guide provides an in-depth overview of **(Z)-Indirubin-d8**'s commercial availability, key technical data, relevant experimental protocols, and the signaling pathways influenced by its non-deuterated counterpart.

## Commercial Availability and Supplier Information

**(Z)-Indirubin-d8** is commercially available from several specialized chemical suppliers. While pricing is often available upon request, researchers can readily source this compound. Some suppliers indicate immediate availability ("In Stock - Ready to Ship"), while others may require a lead time for synthesis or delivery.

Table 1: Commercial Suppliers of **(Z)-Indirubin-d8**

Supplier	Product Name	Catalog Number	Purity	Additional Information
Acanthus Research	Z-Indirubin-D8	I-91127-03	-	In Stock - Ready to Ship.[1]
Transfochem	Z-Indirubin-D8	TCA0392	99.00%	Contact for availability.[2]
The Pure Chem	Z-Indirubin-D8	TPCA0392	99.00%	Contact for availability.[3]
MedchemExpress	(Z)-Indirubin-d8	-	-	Labeled as a tracer compound.[4]
ESS - Expert Synthesis Solutions	Indigo-D8 (major)	ESS0470	98.7% by HPLC; >98% atom D	In Stock.[5]

## Physicochemical and Technical Data

The following table summarizes the key quantitative data for **(Z)-Indirubin-d8**, primarily sourced from a representative Certificate of Analysis. Researchers should always refer to the documentation provided by their specific supplier for lot-specific data.

Table 2: Quantitative Data for **(Z)-Indirubin-d8**

Parameter	Value
Chemical Formula	C <sub>16</sub> H <sub>2</sub> D <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	270.32 g/mol
CAS Number	906748-38-7
Appearance	Burgundy Solid
Purity (by HPLC)	99.4%
Isotopic Purity (atom %D)	>98%
Solubility	DMSO: 2 mg/mL (for non-deuterated form, warmed)
Storage Temperature	2-8°C, protect from light

## Experimental Protocols

**(Z)-Indirubin-d8** is predominantly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of Indirubin in biological samples. The following are representative protocols adapted from methodologies developed for Indirubin and related compounds.

### Quantification of Indirubin in Plasma using LC-MS/MS with **(Z)-Indirubin-d8** as an Internal Standard

This protocol is adapted from a validated UPLC-MS/MS method for Indirubin in rat plasma.

#### a) Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.
- To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of **(Z)-Indirubin-d8** working solution (e.g., 1 µg/mL in methanol) as the internal standard.
- Vortex briefly to mix.

- Add 200  $\mu$ L of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase starting condition.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate Indirubin from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
  - Indirubin: Monitor the specific parent > fragment ion transition.
  - **(Z)-Indirubin-d8**: Monitor the specific parent > fragment ion transition (shifted by +8 Da).

## c) Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Indirubin to **(Z)-Indirubin-d8** against the concentration of Indirubin standards.
- Quantify Indirubin in unknown samples using the regression equation from the calibration curve.

## In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol is based on methods used to evaluate the inhibitory effect of Indirubin derivatives on CDK activity.

## a) Reagents and Materials:

- Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A).
- Histone H1 as a substrate.
- $[\gamma^{32}\text{P}]$ ATP.
- Indirubin (as the compound of interest) and **(Z)-Indirubin-d8** (if used for comparative purposes, though typically not required for this assay).
- Kinase assay buffer.
- Phosphocellulose paper.
- Scintillation counter.

## b) Assay Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and Histone H1.
- Add varying concentrations of Indirubin (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
- Initiate the kinase reaction by adding  $[\gamma^{32}\text{P}]$ ATP.

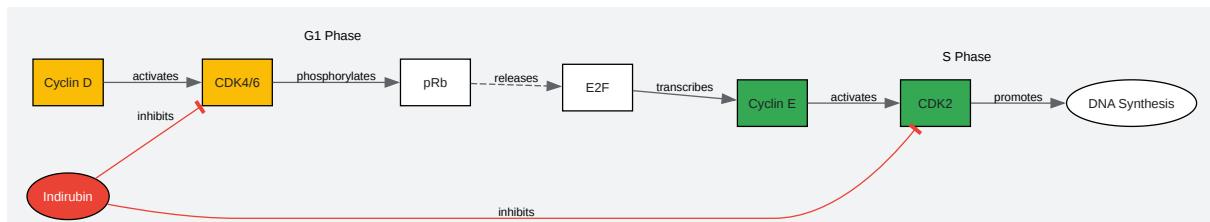
- Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
- Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each Indirubin concentration relative to the DMSO control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the Indirubin concentration.

## Signaling Pathways and Mechanisms of Action

Indirubin is a potent inhibitor of several key signaling pathways implicated in cell cycle regulation, inflammation, and cancer. The primary mechanisms of action include the inhibition of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ), as well as the activation of the Aryl Hydrocarbon Receptor (AhR).

## Indirubin's Inhibition of the CDK Pathway

Indirubin and its derivatives are potent inhibitors of CDKs, which are crucial for cell cycle progression. By binding to the ATP-binding site of CDKs, Indirubin prevents the phosphorylation of key substrates, leading to cell cycle arrest, typically in the G1/S and G2/M phases, and subsequent apoptosis.

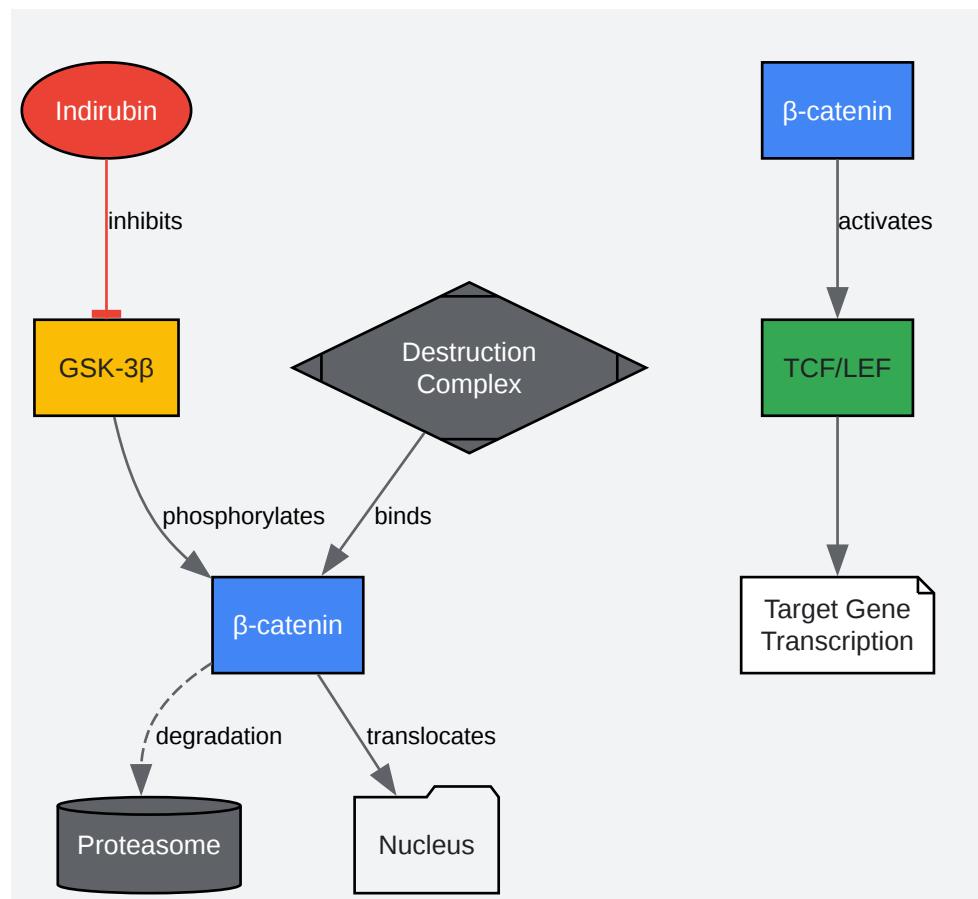


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Indirubin's inhibitory effect on the cell cycle via CDK inhibition.

## Indirubin's Role in the GSK-3 $\beta$ and Wnt/ $\beta$ -catenin Signaling Pathway

Indirubin is also a potent inhibitor of GSK-3 $\beta$ , a key enzyme in the Wnt/ $\beta$ -catenin signaling pathway. In the absence of a Wnt signal, GSK-3 $\beta$  phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 $\beta$  by Indirubin leads to the stabilization and nuclear accumulation of  $\beta$ -catenin, which can then activate the transcription of target genes.

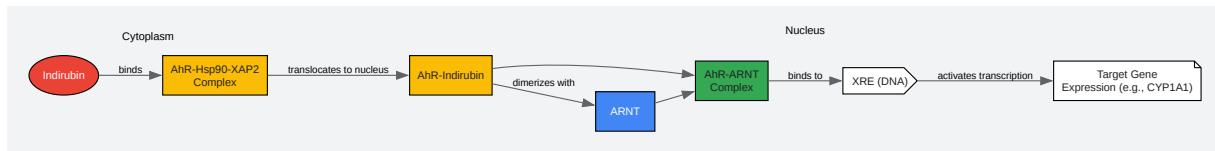


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Indirubin's modulation of the GSK-3β and Wnt/β-catenin pathway.

## Aryl Hydrocarbon Receptor (AhR) Activation by Indirubin

Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding Indirubin, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism such as CYP1A1.



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Activation of the Aryl Hydrocarbon Receptor (AhR) pathway by Indirubin.

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